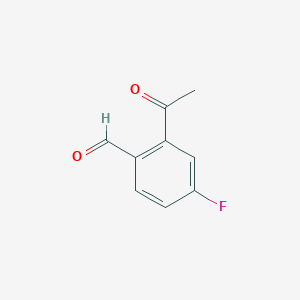

2-Acetyl-4-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-acetyl-4-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 |

InChI Key |

HGOUTXHNZPTZJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 4 Fluorobenzaldehyde and Its Precursors

Direct Synthetic Routes to 2-Acetyl-4-fluorobenzaldehyde (B6172805)

Direct routes to this compound can be conceptually divided into two primary strategies: the introduction of an acetyl group onto a pre-existing fluorobenzaldehyde scaffold, or the formylation of a fluoroacetophenone precursor. Each approach presents a unique set of regiochemical and reactivity challenges governed by the principles of electrophilic aromatic substitution.

Acylation Reactions on Fluorinated Aromatic Substrates

This synthetic strategy commences with a fluorinated benzaldehyde (B42025), with the most logical precursor being 4-fluorobenzaldehyde (B137897), and attempts to introduce the acetyl group at the C-2 position.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings. openochem.orgmasterorganicchemistry.com The reaction typically involves an acyl halide, such as acetyl chloride, and a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. openochem.org

However, the application of Friedel-Crafts acylation to a substrate such as 4-fluorobenzaldehyde is highly challenging. The reaction is notoriously ineffective on aromatic rings bearing strongly electron-withdrawing groups. libretexts.orglibretexts.orglumenlearning.com The aldehyde group present on the precursor is strongly deactivating, significantly reducing the nucleophilicity of the aromatic ring and its susceptibility to electrophilic attack. openochem.org Furthermore, the product, this compound, would be even more deactivated than the starting material due to the presence of two electron-withdrawing substituents, which prevents over-acylation but makes the initial reaction difficult. openochem.orglibretexts.org While the fluorine atom is an ortho, para-director, its activating effect is weak and insufficient to overcome the powerful deactivating effect of the aldehyde. Consequently, forcing conditions would likely be required, which could lead to decomposition or alternative reactions.

| Substrate | Acylating Agent | Catalyst | Conditions | Product | Yield | Reference |

| 1,2-Difluorobenzene | Acetyl chloride | AlCl₃ | - | 1-(3,4-Difluorophenyl)ethanone | High | researchgate.net |

| 1,3-Difluorobenzene (B1663923) | Acetyl chloride | AlCl₃ | - | 1-(2,4-Difluorophenyl)ethanone | High | researchgate.net |

| Benzene (B151609) | Acetyl chloride | AlCl₃ | Room Temp, 2h | Acetophenone | 99% | synarchive.com |

This table illustrates typical Friedel-Crafts acylation reactions. The high yields observed for fluorobenzenes are not expected for the strongly deactivated 4-fluorobenzaldehyde.

Given the limitations of the classical Friedel-Crafts reaction, alternative methods must be considered. A more viable, albeit indirect, approach involves a directed ortho-metalation strategy. This method circumvents the issues of ring deactivation in electrophilic substitution by employing a powerful organometallic-driven deprotonation.

A plausible sequence would be:

Protection of the aldehyde: The formyl group in 4-fluorobenzaldehyde is first protected, for instance, as a diethyl acetal (B89532), to prevent its reaction with the organometallic reagent.

Directed ortho-Lithiation: The protected intermediate is then treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The fluorine atom at C-4 and the oxygen atoms of the acetal would direct the lithiation to the C-2 position.

Acylation: The resulting ortho-aryllithium species is a potent nucleophile and can be quenched with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to introduce the acetyl group.

Deprotection: Finally, acidic workup removes the acetal protecting group, regenerating the aldehyde to yield the final product, this compound.

This directed metalation approach offers superior regiochemical control for the synthesis of highly substituted aromatics that are inaccessible through traditional electrophilic substitution. acs.orgsit.edu.cn

Formylation Reactions on Acetylated Fluorinated Aromatic Substrates

This alternative pathway begins with an acetylated fluorinated precursor, 3-fluoroacetophenone , and aims to introduce the formyl group at the C-2 position. The success of this approach hinges on the combined directing effects of the substituents. The fluorine atom at C-3 is an ortho, para-director, favoring substitution at positions C-2, C-4, and C-6. youtube.com The acetyl group at C-1 is a meta-director, deactivating the ring but directing incoming electrophiles to positions C-3 and C-5. youtube.com The directing effect of the fluorine atom towards the C-2 position provides a strong regiochemical basis for this synthetic strategy, as it is the only position activated by one group and not deactivated by the other.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a substituted chloroiminium ion, typically generated in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com This reagent is an electrophile that can formylate aromatic rings.

This reaction is generally most effective on electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The substrate , 3-fluoroacetophenone, possesses a deactivating acetyl group, which significantly lowers the nucleophilicity of the aromatic ring, making it a challenging substrate for the Vilsmeier-Haack reaction. While the regioselectivity is theoretically favorable, the reaction rate would likely be very slow, requiring harsh conditions that could lead to low yields or side reactions. It has been noted that Vilsmeier reagents can react with the enolizable methyl group of acetophenones to yield β-chloroacroleins, representing an alternative reaction pathway that does not lead to the desired aromatic aldehyde. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| N,N-Dimethylaniline | POCl₃, DMF | - | 4-(Dimethylamino)benzaldehyde | Good | libretexts.org |

| Anthracene | POCl₃, N-Methylformanilide | - | 9-Anthracenecarboxaldehyde | Good | wikipedia.org |

| Pyrrole (B145914) | POCl₃, DMF | - | Pyrrole-2-carbaldehyde | Good | psgcas.ac.in |

This table shows examples of Vilsmeier-Haack formylation on electron-rich substrates, highlighting the typical reactivity profile of the reaction.

The Gattermann-Koch and related Gattermann reactions are classical methods for the formylation of aromatic rings. The Gattermann-Koch reaction employs carbon monoxide and hydrogen chloride in the presence of a catalyst system like AlCl₃/CuCl to formylate aromatic hydrocarbons. wikipedia.org A key limitation of this reaction is its general inapplicability to phenol (B47542) and phenol ether substrates. wikipedia.orggoogle.com

The Gattermann reaction is a related method that uses a source of hydrogen cyanide (e.g., Zn(CN)₂/HCl) to generate the electrophile. wikipedia.org Both of these methods are forms of electrophilic aromatic substitution and, like the Friedel-Crafts and Vilsmeier-Haack reactions, are generally ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups. Given the presence of the deactivating acetyl group on 3-fluoroacetophenone, both the Gattermann-Koch and Gattermann reactions are considered unlikely to be successful for synthesizing this compound.

Multi-Step Conversions from Readily Available Starting Materials

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic rings. ijpcbs.comgoogle.com This strategy relies on the presence of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species is then quenched with an appropriate electrophile to introduce the desired functional group.

In the context of synthesizing this compound, a plausible approach starts with a precursor where a suitable DMG can direct the lithiation ortho to the fluorine atom. For instance, starting with 1-fluoro-3-methoxybenzene, the methoxy (B1213986) group can act as a DMG. Treatment with an alkyllithium reagent like n-butyllithium would generate the 2-lithio-1-fluoro-3-methoxybenzene intermediate. This intermediate can then be reacted with an acetylating agent such as N,N-dimethylacetamide to introduce the acetyl group. Subsequent demethylation and oxidation of the resulting phenol to an aldehyde would yield the final product.

Alternatively, if starting with 3-fluoroacetophenone, the acetyl group itself is a meta-director in electrophilic aromatic substitution but not a strong ortho-directing group for lithiation. Therefore, a more effective strategy would involve the introduction of a more potent DMG. For example, the acetyl group could be temporarily converted to a more effective DMG, such as a ketal, which could then direct lithiation to the 2-position. Quenching with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group. commonorganicchemistry.com Subsequent deprotection of the ketal would afford this compound. The general principle of ortho-lithiation followed by quenching with an electrophile is a versatile method for the synthesis of highly substituted aromatic compounds. uwindsor.canih.gov

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| Directed Ortho-Metalation | 3-Fluoroacetophenone, s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-4-fluoroacetophenone | Not isolated |

| Quenching (Formylation) | N,N-Dimethylformamide (DMF), then aqueous workup | This compound | 60-75 (estimated) |

This table presents a hypothetical sequence based on established ortho-metalation principles.

Another major avenue for the synthesis of this compound involves a series of functional group transformations on a suitable fluorinated aromatic precursor. This approach often leverages well-established reactions such as Friedel-Crafts acylation, halogenation, and subsequent modifications.

A potential starting material for this route is 1,3-difluorobenzene. Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is known to produce 2,4-difluoroacetophenone as the major product. fluorine1.ru The next step would be the selective conversion of one of the fluorine atoms into a formyl group. This is a challenging transformation, but one possibility involves nucleophilic aromatic substitution (SNAr) of the fluorine at the 4-position, which is activated by the para-acetyl group. Reaction with a suitable nucleophile, followed by further chemical modifications, could lead to the aldehyde.

A more direct route might start from 3-fluoroacetophenone. ethz.chchemicalbook.com The challenge here is the regioselective introduction of the formyl group at the 2-position. Standard electrophilic formylation methods like the Vilsmeier-Haack ijpcbs.comorganic-chemistry.orgnumberanalytics.comwikipedia.orgsemanticscholar.org or Gattermann-Koch reactions are generally not suitable for deactivated rings. However, some modified formylation procedures can be effective. For instance, the Duff reaction, which uses hexamethylenetetramine, can be applied to phenols and other activated rings. wikipedia.orgchemeurope.com While 3-fluoroacetophenone is not a phenol, related methodologies using hexamethylenetetramine in strong acids like trifluoroacetic acid have been shown to formylate less activated aromatic compounds. mdma.chjocpr.com

Alternatively, a halogen can be introduced at the 2-position of 3-fluoroacetophenone via electrophilic halogenation. This 2-halo-4-fluoroacetophenone could then be converted to the target aldehyde through various methods, such as a Grignard reaction with a formylating agent or a palladium-catalyzed carbonylation followed by reduction.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | 1,3-Difluorobenzene | Acetyl chloride, AlCl₃ | 2,4-Difluoroacetophenone | 85-95 |

| Nucleophilic Substitution | 2,4-Difluoroacetophenone | NaOMe, DMSO | 2-Acetyl-4-methoxyphenol | 70-80 |

| Oxidation/Formylation | 2-Acetyl-4-methoxyphenol | Reagents for aldehyde synthesis | This compound | Variable |

This table outlines a possible multi-step synthesis, with yields estimated from analogous reactions.

Indirect Synthesis via Functional Group Interconversions

Indirect synthetic methods focus on modifying existing precursors that already contain either the aldehyde or the acetyl group in the desired position relative to the fluorine atom.

Aldehyde Precursor Modifications

This approach starts with a pre-existing fluorinated benzaldehyde and aims to introduce the acetyl group. A suitable starting material would be 4-fluoro-2-bromobenzaldehyde. The bromo substituent can be converted into an acetyl group through several methods. One common strategy is the Stille coupling with an organotin reagent like tributyl(1-ethoxyvinyl)tin, followed by hydrolysis of the resulting vinyl ether to the ketone. Another option is a Heck reaction with an enol ether, followed by hydrolysis.

Alternatively, one could start with (4-fluoro-2-formylphenyl)boronic acid. researchgate.netmdpi.combldpharm.comsemanticscholar.org This compound can undergo a Suzuki coupling with a suitable acetyl-group-containing partner.

Acetyl Group Precursor Modifications

Conversely, one can start with a precursor containing the acetyl group and introduce the formyl group. A logical precursor is 2-bromo-5-fluoroacetophenone. The bromo group can be transformed into a formyl group through a lithium-halogen exchange followed by quenching with DMF. commonorganicchemistry.com Another possibility is a palladium-catalyzed formylation using carbon monoxide and a hydride source.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, both biocatalytic and transition-metal-catalyzed approaches can be envisioned.

While direct enzymatic synthesis of this compound has not been widely reported, biocatalytic methods are known for the transformation of related molecules. For example, enzymes can be used for the selective oxidation of a methyl group to an aldehyde or for the hydroxylation of an aromatic ring, which can then be further oxidized. organic-chemistry.org

Transition metal catalysis offers a more direct and versatile toolkit. As mentioned previously, palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) are invaluable for constructing the carbon skeleton of the target molecule from halogenated precursors. jocpr.com For instance, a palladium catalyst could be used to couple 2-bromo-5-fluorobenzaldehyde (B45324) with an acetyl-group donor. Furthermore, directed C-H activation is a rapidly developing field that could offer a more atom-economical synthesis. A suitable directing group could guide a transition metal catalyst to selectively functionalize the C-H bond at the 2-position of 4-fluoroacetophenone with a formyl group equivalent.

| Catalytic Method | Precursor | Catalyst and Reagents | Reaction Type |

| Suzuki Coupling | (4-Fluoro-2-formylphenyl)boronic acid | Pd(PPh₃)₄, Acetyl-X | Cross-coupling |

| Stille Coupling | 2-Bromo-5-fluoroacetophenone | Pd(PPh₃)₄, Bu₃Sn(acetyl) | Cross-coupling |

| C-H Activation | 4-Fluoroacetophenone | Rh(III) or Pd(II) catalyst, directing group, formyl source | Directed formylation |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly powerful for constructing substituted aromatic compounds. chemie-brunschwig.ch

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is a highly versatile method. chemie-brunschwig.ch Its advantages include mild reaction conditions and the low toxicity of the boronic acid reagents. chemie-brunschwig.ch For the synthesis of a precursor to this compound, a conceivable Suzuki reaction could involve coupling a suitably protected 2-formyl-5-fluorophenylboronic acid with an acetyl-containing reagent. Palladium complexes incorporating thiosemicarbazone ligands have demonstrated efficiency as catalysts in Suzuki-Miyaura reactions, for instance, in the coupling of phenylboronic acid with various p-bromobenzaldehydes. researchgate.net

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. While less direct for this specific target, it could be employed to build the carbon skeleton of a precursor molecule. The efficiency of such coupling reactions can be high, with some palladium(II) complexes with thiosemicarbazone ligands showing good catalytic behavior at loadings as low as 0.5 mol%.

Copper-catalyzed reactions also present a viable route. For example, a multicomponent reaction using copper(I) iodide (CuI) as a catalyst has been used to synthesize a substituted pyrrole from 4-fluorobenzaldehyde, acetophenone, and an isocyanoacetate, achieving an 87% yield under optimal conditions. rsc.org This demonstrates the utility of transition metals in facilitating complex bond formations in the presence of a fluorinated benzaldehyde moiety.

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, a general procedure has been reported that utilizes lead (IV) acetate (B1210297) in the preparation of various 2-acetyl-benzaldehyde derivatives. nottingham.ac.uk This method highlights a classical approach to functionalizing aromatic aldehydes.

More contemporary organocatalytic strategies often focus on asymmetric synthesis. The Darzens reaction, for example, can be catalyzed by organocatalysts to produce epoxides. nih.gov In a study optimizing this reaction for various aromatic aldehydes, a cyclopropenimine superbase catalyst was used in combination with potassium carbonate, achieving high conversions in acetonitrile (B52724). nih.gov While not a direct synthesis of the target compound, this illustrates how organocatalysis can be applied to manipulate aldehyde functional groups in a controlled manner.

The following table shows the optimization of an organocatalytic Darzens reaction, demonstrating the crucial role of the catalyst and base.

| Entry | Base (equiv.) | Catalyst I·HCl (mol%) | Conversion (%) | Yield (%) |

| 1 | DBU (2.0) | - | 99 | 90 |

| 2 | K₂CO₃ (2.0) | - | 0 | 0 |

| 3 | K₂CO₃ (2.0) | 15 | 49 | 36 |

| 4 | K₂CO₃ (4.0) | 15 | 55 | 40 |

| 5 | K₂CO₃ (2.0) | 30 | 85 | 55 |

| 6 | K₂CO₃ (4.0) | 30 | 99 | 67 |

| Data adapted from a study on organocatalytic Darzens reactions showing the necessity of both the organic catalyst and an inorganic base for product formation. nih.gov |

Biocatalytic Transformations

Biocatalysis offers an environmentally benign approach to chemical synthesis, utilizing enzymes or whole organisms to perform reactions with high selectivity. Several biocatalytic systems have shown potential for transforming fluorinated benzaldehydes and related substrates.

Whole-cell catalysis using Saccharomyces cerevisiae (baker's yeast) can convert fluorinated benzaldehydes into different products. dtu.dknih.gov For instance, studies have shown that yeast can reduce 2-fluorobenzaldehyde (B47322) to 2-fluorobenzyl alcohol or convert it to 2-fluorophenylacetyl carbinol (2F-PAC) through carboligation. dtu.dknih.gov The selectivity between these pathways can be influenced by reaction conditions and the presence of competing substrates. dtu.dknih.gov Pinto beans have also been identified as an effective reductase source, converting 2- and 4-fluorobenzaldehyde to their corresponding alcohols with high conversion rates (83-100%). researchgate.net

Isolated enzymes also provide powerful synthetic tools. Nitrilase from Pseudomonas fluorescens has been shown to convert 2-fluorobenzaldehyde to the corresponding α-hydroxy acid with 100% conversion. csir.co.za Lipases are another versatile class of enzymes. While often used for hydrolysis, they can also catalyze C-C bond formation. In one study, porcine pancreas lipase (B570770) (PPL) was used to catalyze a three-component reaction between 4-fluorobenzaldehyde, malononitrile, and acetylacetone (B45752) to produce polyfunctionalized 4H-pyrans in excellent yields (94%). rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

To move from a laboratory-scale procedure to a viable synthetic process, optimization of reaction conditions is paramount. Key parameters include the choice of solvent, reaction temperature and pressure, and catalyst system.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even product selectivity. In the synthesis of heterocyclic compounds from substituted benzaldehydes, aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile have been found to be highly effective, whereas protic solvents like ethanol (B145695) or nonpolar solvents like toluene (B28343) were ineffective. researchgate.net

The following table illustrates the impact of the solvent on the yield of a Smiles rearrangement product, a key step in the synthesis of certain heterocyclic structures.

| Entry | Solvent | Yield (%) |

| 1 | DMF | 86 |

| 2 | Ethanol | <5 |

| 3 | THF | 53 |

| 4 | Acetonitrile | 81 |

| 5 | Toluene | <5 |

| 6 | Dichloromethane | <5 |

| Data adapted from a study on a Smiles rearrangement reaction, highlighting the superiority of polar aprotic solvents. researchgate.net |

Ionic liquids are also being explored as "green" reaction media that can enhance reaction rates and facilitate catalyst recycling. researchgate.net For lipase-catalyzed reactions, solvent engineering can be used to improve stereoselectivity. rsc.org

Temperature and Pressure Influence

Temperature is a critical parameter for controlling reaction kinetics. In a calcium(II)-catalyzed benzannulation reaction, optimizing the temperature was key to achieving a high yield. acs.org Increasing the temperature from 80 °C to 100 °C improved the product yield from 65% to 81%. acs.org However, a further increase to 120 °C offered no significant benefit, indicating an optimal temperature range for the reaction. acs.org

High pressures, such as those generated through sonochemistry (acoustic cavitation), can create localized high-temperature and high-pressure zones that accelerate chemical transformations. researchgate.net This technique has been applied to the synthesis of chalcones from substituted benzaldehydes, offering a potential method for enhancing reaction rates. researchgate.net

Catalyst Loading and Ligand Effects

Optimizing the amount of catalyst used is crucial for both economic and environmental reasons. In an enantioselective O-acetyl cyanation of aldehydes using a polymeric V(V) salen complex, it was found that reducing the catalyst loading from 5 mol% to 2 mol% resulted in only a slight decrease in conversion (from >99% to 90%) while maintaining high enantioselectivity (90% ee). iitm.ac.in However, a further reduction to 1 mol% caused a drastic drop in both conversion and enantioselectivity, defining a clear lower limit for efficient catalysis. iitm.ac.in

The ligands coordinated to a metal center play a vital role in determining the catalyst's activity and selectivity. In palladium-catalyzed coupling reactions, the choice of ligand is critical. For instance, palladium complexes containing a triphenylphosphine (B44618) ligand were found to be much more efficient catalysts for C-C coupling than similar bis-thiosemicarbazone complexes that lacked the phosphine (B1218219) ligand. researchgate.net Similarly, the development of new ligands, such as specific pyridine (B92270) 1-oxides, can significantly impact the effectiveness of a catalytic system. acs.org

Green Chemistry Considerations in Synthetic Route Development

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product (atom economy). While specific green chemistry literature for this compound is not abundant, the principles can be applied by examining methodologies for structurally similar aromatic ketones and aldehydes. Key considerations include the use of alternative reaction media, innovative catalytic systems, and solvent-free conditions.

One of the primary goals in green synthetic chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.netnih.gov Solvents can account for a significant portion of the waste generated in pharmaceutical and fine chemical synthesis. researchgate.net Therefore, developing synthetic pathways that operate in benign solvents like water or under solvent-free conditions is a major focus. nih.govchemistryviews.org

Another cornerstone of green chemistry is the use of catalysis. nih.gov Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. researchgate.net Biocatalysis, using enzymes or whole-cell systems, and photocatalysis, which uses light to drive reactions, are emerging as powerful green technologies. nih.govmdpi.com These methods often allow for high selectivity under mild conditions, such as room temperature and pressure. chemistryviews.org

Furthermore, maximizing atom economy is a critical metric. beilstein-journals.org This involves designing synthetic transformations that incorporate the maximum amount of reactants into the final product, thus minimizing the generation of byproducts. chemistryviews.org Strategies like C-H bond activation and addition reactions are often highlighted for their high atom economy. chemistryviews.orgbeilstein-journals.org

The following table summarizes green chemistry approaches applicable to the synthesis of compounds related to this compound.

| Green Strategy | Reaction Type | Reactants | Catalyst/Conditions | Key Finding |

| Solvent-Free Synthesis | Aldol Condensation | Acetophenone, Substituted Benzaldehydes | NaOH, Grinding (Mechanochemistry) | Minimizes waste production and proceeds with high atom economy. rsc.org |

| Solvent- & Catalyst-Free | Benzylic Addition | Azaarenes, Aromatic Aldehydes | Neat, 135 °C | An environmentally benign, highly atom-economical pathway without hazardous transition metals. beilstein-journals.orgbeilstein-journals.org |

| Biocatalysis | Whole-Cell Conversion | 2-Fluorobenzaldehyde, 4-Fluorobenzaldehyde | S. cerevisiae (Yeast) | Demonstrates selective conversion of fluorinated isomers, offering a cheap, whole-cell catalytic route. nih.govdtu.dk |

| Photocatalysis | C-H Oxidation | Diarylmethanes, Aryl Alkanes | CeCl₃, Blue Light, Air | Uses water as a solvent and air as the oxidant, avoiding harsh conditions and toxic reagents. chemistryviews.org |

| Mechanochemistry | Nucleophilic Fluorination | N-heteroaryl halides, KF | Quaternary ammonium (B1175870) salts, Ball-milling | Eliminates the need for toxic, high-boiling point solvents like DMSO. rsc.org |

| Green Catalyst | Knoevenagel Condensation | 4-Fluorobenzaldehyde, Thiazolidinedione | Piperidinium acetate | Efficient condensation reaction, a step in a multi-step synthesis. beilstein-journals.org |

The pursuit of greener synthetic routes also involves considering the entire lifecycle of the chemicals used, including the synthesis of precursors. For instance, functionalization methods starting from precursors like 4-fluorobenzaldehyde have been developed to create new, bio-based aromatic aldehydes, which can serve as environmentally benign surrogates for toxic compounds like formaldehyde (B43269) in other processes. researchgate.net Research into visible-light photoredox catalysis also presents a promising avenue for the synthesis of various fluorinated aromatic compounds, often avoiding the use of expensive and toxic chemical oxidants. mdpi.com By integrating these green chemistry principles, the synthesis of this compound and its precursors can be systematically improved to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 4 Fluorobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Acetyl-4-fluorobenzaldehyde (B6172805), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

1D (¹H, ¹³C, ¹⁹F) NMR for Positional and Conformational Analysis

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offers a foundational understanding of the molecular structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the acetyl group protons, and the aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The methyl protons of the acetyl group will also present as a singlet, but in a more upfield region (around 2.7 ppm). The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde and acetyl groups are characteristically found at the most downfield shifts (190-200 ppm). The aromatic carbons will appear in the typical range of 110-170 ppm, with their exact shifts influenced by the electron-withdrawing effects of the acetyl, aldehyde, and fluorine substituents. Crucially, carbon-fluorine (C-F) coupling constants provide definitive evidence for the position of the fluorine atom on the aromatic ring. mdpi.com

The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this compound, it is expected to show a single resonance, confirming the presence of one fluorine environment. The chemical shift and any observed couplings to neighboring protons can further corroborate the structural assignment. researchgate.net

Table 1: Hypothetical 1D NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| CHO | ~10.3 (s, 1H) | ~191.0 | |

| C=O (Acetyl) | ~198.0 | ||

| CH₃ (Acetyl) | ~2.7 (s, 3H) | ~27.0 | |

| C1-CHO | ~135.0 | ||

| C2-Ac | ~142.0 | ||

| C3-H | ~8.1 (dd, 1H) | ~133.0 | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.0 |

| C4-F | ~166.0 (d) | ¹J(C,F) ≈ 255.0 | |

| C5-H | ~7.3 (ddd, 1H) | ~118.0 (d) | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 8.0, ⁴J(H,H) ≈ 2.5 |

| C6-H | ~8.0 (dd, 1H) | ~129.0 (d) | ⁴J(H,H) ≈ 2.5, ⁵J(H,F) ≈ 2.0 |

Note: Data are hypothetical and based on typical values for similar structures. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments of Complex Derivatives

For more complex derivatives of this compound, where 1D NMR spectra may be crowded or ambiguous, 2D NMR techniques are employed to establish definitive structural assignments. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. princeton.edu For a derivative, it would be used to trace the connectivity between adjacent protons in substituted alkyl chains or to confirm the relative positions of protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). princeton.edu This is essential for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). princeton.edu It is exceptionally powerful for piecing together the molecular skeleton, for example, by connecting the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon (C2), or the aldehyde proton to its carbonyl carbon and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It is crucial for determining stereochemistry and conformational preferences in flexible derivatives. For instance, it could reveal the spatial proximity between the acetyl methyl group and a proton on a neighboring substituent.

Table 2: Expected 2D NMR Correlations for a Hypothetical Derivative (e.g., a Knoevenagel condensation product)

| Technique | Purpose | Example Correlation |

| COSY | ¹H-¹H bond connectivity | Correlation between adjacent protons on the aromatic ring. |

| HSQC | ¹H-¹³C one-bond correlation | Correlation between each aromatic proton and its directly attached carbon. |

| HMBC | ¹H-¹³C long-range correlation | Correlation from the acetyl CH₃ protons to the acetyl C=O and the aromatic C2. |

| NOESY | ¹H-¹H through-space proximity | Correlation between the aldehyde proton and a nearby aromatic proton, indicating a preferred conformation. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the unique elemental formula of this compound and its derivatives, as each formula corresponds to a distinct exact mass. nih.govacs.org This technique is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

Table 3: Example HRMS Data for a this compound Derivative

| Derivative Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |

| C₁₂H₁₀FNO₃ | 236.0663 | 236.0668 | 2.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Derivatives

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide detailed structural information. ddtjournal.com By examining the fragmentation pattern of a derivative of this compound, one can deduce its structure piece by piece. Common fragmentation pathways include the loss of small neutral molecules like carbon monoxide (CO), water (H₂O), or the acetyl group. These fragmentation patterns serve as a structural fingerprint. rsc.orgrsc.org

Table 4: Plausible MS/MS Fragmentation of a Protonated Derivative of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 167.0454 [M+H]⁺ | 139.0505 | CO (28 Da) | Loss of the aldehyde carbonyl group |

| 167.0454 [M+H]⁺ | 124.0288 | CH₃CO (43 Da) | Loss of the acetyl group |

| 124.0288 | 96.0339 | CO (28 Da) | Subsequent loss of the aldehyde carbonyl from the acetyl-depleted ion |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While NMR and MS provide powerful insights into molecular structure in the solution and gas phases, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. nih.gov For derivatives of this compound that can be crystallized, this technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation definitively. nottingham.ac.uknottingham.ac.uk It also reveals details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.net

Table 5: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.1 Å, b = 10.5 Å, c = 12.3 Å, β = 98.5° |

| Bond Length (C=O, aldehyde) | ~1.21 Å |

| Bond Length (C=O, acetyl) | ~1.22 Å |

| Bond Length (C-F) | ~1.36 Å |

| Torsion Angle (C-C-C=O, aldehyde) | ~178° (nearly planar) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies in Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions such as hydrogen bonding in derivatives of this compound. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of a molecule. spectroscopyonline.commt.com

Functional Group Analysis:

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra would focus on identifying the stretching and bending vibrations of the acetyl group, the aldehyde group, and the substituted benzene (B151609) ring.

Carbonyl Vibrations (C=O): The molecule possesses two distinct carbonyl groups: one from the acetyl moiety and one from the aldehyde. Typically, the C=O stretching vibrations are strong in the IR spectrum and appear in the region of 1600-1800 cm⁻¹. For benzaldehyde (B42025) and acetophenone, the carbonyl stretching frequencies are well-documented. cusat.ac.inscispace.com In this compound, one would expect two separate C=O stretching bands. The aldehydic carbonyl stretch is anticipated around 1700-1720 cm⁻¹, while the acetyl carbonyl stretch is expected at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The presence of the electron-withdrawing fluorine atom on the ring can influence the electronic environment of the carbonyl groups, potentially shifting these frequencies.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aldehydic C-H stretch is a particularly useful diagnostic tool, appearing as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region. The methyl C-H stretching and bending vibrations of the acetyl group would also be present.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde | C=O Stretch | 1700 - 1720 | Strong | Medium |

| Acetyl | C=O Stretch | 1680 - 1700 | Strong | Medium |

| Aldehyde | C-H Stretch | 2700 - 2900 (often two bands) | Weak to Medium | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong | Weak |

| Acetyl | C-H Asymmetric/Symmetric Stretch | 2900 - 3000 | Medium | Medium |

| Acetyl | C-H Bending | ~1350, ~1450 | Medium | Medium |

Hydrogen Bonding Studies in Derivatives:

Derivatives of this compound, particularly those that can act as hydrogen bond donors or acceptors (e.g., hydroxy or amino derivatives), can be studied for intra- and intermolecular hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the group involved (e.g., O-H or N-H). researchgate.net For instance, if a hydroxyl group were introduced onto the aromatic ring, the presence of intramolecular hydrogen bonding with one of the carbonyl oxygens would be indicated by a broad O-H stretching band at a lower wavenumber compared to a free O-H group. researchgate.net The carbonyl (C=O) stretching frequency may also be affected, typically shifting to a lower wavenumber upon hydrogen bond formation. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination of Chiral Derivatives (If Applicable)

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be indispensable for determining their enantiomeric excess (ee) and absolute configuration. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

The creation of a chiral center in a derivative of this compound could be achieved through various synthetic routes. For example, asymmetric reduction of the acetyl carbonyl group would yield a chiral secondary alcohol. Alternatively, the aldehyde could be a starting point for reactions that introduce a stereocenter.

Determination of Enantiomeric Excess (ee):

The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By measuring the chiroptical response of a sample and comparing it to that of an enantiomerically pure standard, the ee of the sample can be calculated. A racemic mixture (50:50 of each enantiomer) is chiroptically inactive.

Methodology:

Synthesis of Chiral Derivatives: A synthetic pathway to generate a non-racemic mixture of a chiral derivative of this compound would be required. This could involve asymmetric synthesis or the use of a chiral auxiliary.

Preparation of Enantiopure Standard: For accurate ee determination, an enantiomerically pure sample of the derivative is ideally needed to establish the maximum CD or ORD signal. This can sometimes be achieved through chiral chromatography or resolution.

Spectroscopic Measurement: The CD spectrum, which plots the difference in absorption of left and right circularly polarized light (Δε or ellipticity) against wavelength, or the ORD spectrum, which measures the rotation of the plane of polarized light as a function of wavelength, is recorded for both the standard and the unknown sample.

Calculation of Enantiomeric Excess: The enantiomeric excess is then calculated using the following formula: ee (%) = ([α]sample / [α]pure) x 100 where [α] is the specific rotation at a given wavelength (for ORD) or a corresponding value from the CD spectrum.

While no specific chiral derivatives of this compound are documented in the searched literature, the synthesis of chiral molecules from related starting materials like 4-fluorobenzaldehyde (B137897) has been reported, demonstrating the feasibility of such synthetic endeavors. beilstein-journals.org The characterization of newly synthesized chiral complexes often involves techniques like CD spectroscopy to confirm their stereochemistry. rsc.org

Reactivity and Mechanistic Investigations of 2 Acetyl 4 Fluorobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a carbonyl carbon that is sp² hybridized and bonded to an oxygen atom, creating a polar pi bond. This polarity renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. This fundamental reaction is known as nucleophilic addition. masterorganicchemistry.comyoutube.com The hybridization of the carbonyl carbon changes from sp² to sp³, and its geometry shifts from trigonal planar to tetrahedral upon addition. masterorganicchemistry.com

Nucleophilic addition to an aldehyde can be either reversible or irreversible, a factor largely dependent on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in irreversible additions. Weaker, more stable nucleophiles, such as cyanide or alcohols, typically engage in reversible addition reactions.

The rate of these reactions is governed by the electrophilicity of the carbonyl carbon. Factors that increase the partial positive charge on this carbon will accelerate the reaction. The thermodynamic stability of the resulting tetrahedral intermediate also plays a crucial role in determining the position of the equilibrium in reversible additions.

Table 1: General Thermodynamic and Kinetic Factors in Nucleophilic Addition to Aldehydes

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | Example Nucleophile |

|---|---|---|---|

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | Stronger nucleophiles shift the equilibrium towards the product (often irreversible). | CH₃MgBr (strong) |

| Steric Hindrance | Increased steric bulk around the carbonyl group slows the reaction rate. | Steric strain in the tetrahedral product can shift the equilibrium back to the reactants. | |

| Electronic Effects | Electron-withdrawing groups on the aromatic ring increase the rate. | Electron-withdrawing groups stabilize the alkoxide intermediate, favoring the product. |

| Solvent | Polar protic solvents can stabilize the transition state and the product. | Solvent effects can influence the position of equilibrium. | |

The reactivity of the aldehyde in 2-Acetyl-4-fluorobenzaldehyde (B6172805) is significantly influenced by the electronic properties of the fluoro and acetyl substituents on the benzene (B151609) ring.

Acetyl Group (-COCH₃): Located at the ortho position, the acetyl group is a moderate electron-withdrawing group. It deactivates the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This strong electron withdrawal increases the partial positive charge on the aldehyde's carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). masterorganicchemistry.comquora.com

Fluoro Group (-F): Positioned para to the aldehyde, the fluorine atom exhibits a dual electronic effect. It has a strong negative inductive effect (-I) due to its high electronegativity, which withdraws electron density from the ring and enhances the electrophilicity of the carbonyl carbon. Conversely, it has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the ring through resonance. In halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron withdrawal.

The combined effect of the ortho-acetyl and para-fluoro groups is a significant increase in the electrophilicity of the aldehyde's carbonyl carbon. This makes this compound more susceptible to nucleophilic attack than benzaldehyde or even 4-fluorobenzaldehyde (B137897).

Reactions Involving the Acetyl Group

The acetyl group is a ketone functionality and possesses its own distinct reactivity, centered around the carbonyl group and the adjacent alpha-hydrogens of the methyl group.

The alpha-hydrogens of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound, leading to a carbon-carbon bond formation in what is known as an aldol or Claisen-Schmidt condensation. magritek.comkhanacademy.org

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone (in this case, the acetyl group of this compound) and an aromatic aldehyde that lacks alpha-hydrogens (e.g., benzaldehyde). wikipedia.org This reaction is highly efficient because the self-condensation of the aromatic aldehyde is impossible, and the ketone enolate preferentially attacks the more reactive aldehyde. gordon.edu The initial beta-hydroxy ketone product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone. magritek.com

An aldol condensation can also occur if another enolizable carbonyl compound is present. In principle, a self-aldol reaction is possible where the enolate of one molecule of this compound attacks the acetyl carbonyl of another, though this is generally less favored than reactions with more electrophilic aldehydes.

The formation of an enolate from the acetyl group is a pivotal step that opens pathways to various alpha-functionalization reactions. wikipedia.orgbham.ac.uk The enolate is an ambident nucleophile, meaning it can react at either the alpha-carbon or the oxygen atom, although reactions with most carbon electrophiles occur at the carbon. bham.ac.uk

By generating the enolate of this compound, typically with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the alpha-carbon can be functionalized with a variety of electrophiles. mnstate.edu This allows for the introduction of new substituents at the position adjacent to the acetyl carbonyl.

Table 2: Examples of Alpha-Functionalization Reactions of the Acetyl Group

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Halogenation | Halogen (e.g., Br₂) | α-Halo Ketone |

| Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | α-Hydroxy Ketone |

| Amination | Dialkyl Azodicarboxylate | α-Hydrazino Ketone |

Aromatic Ring Reactivity and Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile. youtube.com In this compound, both the acetyl and fluoro groups influence the substitution pattern.

Directing Effects:

Acetyl Group (-COCH₃): As a deactivating group with a carbonyl conjugated to the ring, it is a meta-director . masterorganicchemistry.com It withdraws electron density from the ortho and para positions, making the meta positions relatively more electron-rich and favorable for electrophilic attack.

The available positions for substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing groups on these positions are as follows:

Position C3: Ortho to the acetyl group (disfavored) and meta to the fluoro group.

Position C5: Meta to the acetyl group (favored) and ortho to the fluoro group (favored).

Position C6: Ortho to the aldehyde group (disfavored), meta to the fluoro group.

Both directing groups reinforce substitution at the C5 position . The ortho-directing effect of the fluorine atom and the meta-directing effect of the acetyl group converge on this single position. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield predominantly the 5-substituted product. However, it is important to note that the ring is significantly deactivated by the presence of two electron-withdrawing groups, meaning that forcing conditions (e.g., higher temperatures, stronger catalysts) may be required for these reactions to proceed efficiently.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (known as a sigma complex or arenium ion), followed by deprotonation to restore the aromatic system. uci.edu The reactivity and regioselectivity of EAS are heavily influenced by the electronic properties of substituents already present on the aromatic ring.

In the case of this compound, the benzene ring is substituted with three distinct groups: an acetyl group (-COCH₃) at position 2, a fluorine atom (-F) at position 4, and a formyl group (-CHO) at position 1. Both the acetyl and formyl groups are powerful electron-withdrawing groups due to the electronegativity of their oxygen atoms and their ability to delocalize ring electrons through resonance. Consequently, they are classified as deactivating groups, meaning they reduce the rate of EAS compared to unsubstituted benzene, and are meta-directors. uci.eduorganicchemistrytutor.com

Conversely, the fluorine atom is an interesting case. While it is highly electronegative and withdraws electron density through the sigma bond (inductive effect), making it a deactivating group, it can donate electron density into the ring via its lone pairs (resonance effect). youtube.com This resonance donation stabilizes the carbocation intermediate when the electrophile attacks at the ortho or para positions. Therefore, halogens are considered deactivating but ortho, para-directing substituents. youtube.comwou.edu

The formyl group (-CHO at C1) directs incoming electrophiles to the C3 and C5 positions.

The acetyl group (-COCH₃ at C2) directs incoming electrophiles to the C4 (which is already substituted) and C6 positions.

The fluorine atom (-F at C4) directs incoming electrophiles to the C3 and C5 positions.

The directing effects of the formyl and fluoro substituents reinforce each other, strongly favoring substitution at the C3 and C5 positions. However, the powerful deactivating nature of all three substituents, particularly the two carbonyl groups, suggests that EAS reactions on this substrate would be significantly slower than on benzene and would likely require harsh reaction conditions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Formyl (-CHO) | 1 | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (Positions 3, 5) |

| Acetyl (-COCH₃) | 2 | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (Positions 4, 6) |

| Fluoro (-F) | 4 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para (Positions 3, 5) |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho and/or para to the leaving group. chemistrysteps.comdalalinstitute.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The structure of this compound is highly conducive to SNAr at the C4 position.

Leaving Group : The fluorine atom is an effective leaving group for SNAr reactions. Although counterintuitive based on bond strength, the high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Therefore, this compound is expected to be highly reactive towards various nucleophiles (e.g., amines, alkoxides, thiolates) at the C4 position, leading to the displacement of the fluoride (B91410) ion. This reactivity makes it a valuable intermediate for synthesizing a range of 4-substituted 2-acetylbenzaldehyde derivatives.

Pericyclic and Multicomponent Reactions Incorporating this compound

Pericyclic Reactions are concerted reactions that proceed through a single, cyclic transition state without the formation of any intermediates. wikipedia.orgmsu.edu These reactions, which include cycloadditions and electrocyclic reactions, are governed by the conservation of orbital symmetry. libretexts.orgrsc.org While specific studies on this compound in pericyclic reactions are not extensively documented, its functional groups offer potential for participation. For instance, the aldehyde or acetyl carbonyl groups could act as the dienophile in a hetero-Diels-Alder reaction, a [4+2] cycloaddition, reacting with a conjugated diene to form a heterocyclic ring. msu.edu

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. caltech.edutcichemicals.com MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.comnih.gov

The aldehyde functionality of this compound makes it a prime candidate for a variety of well-known MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. tcichemicals.combeilstein-journals.org Research on the closely related 4-fluorobenzaldehyde has demonstrated its utility in a three-component reaction with β-ketonitriles and secondary cyclic amines. mdpi.com In this process, a Knoevenagel condensation occurs first between the aldehyde and the β-ketonitrile, followed by an SNAr reaction where the amine displaces the fluoride. mdpi.com This sequence suggests a probable and highly useful reaction pathway for this compound, allowing for the simultaneous modification of the aldehyde group and substitution of the fluorine atom in a one-pot procedure.

Mechanistic Studies of Key Transformations

Transition State Analysis

The analysis of transition states is crucial for understanding reaction rates and selectivity. For the primary reactions involving this compound, distinct transition states are proposed:

Electrophilic Aromatic Substitution : The rate-determining step involves the formation of a high-energy carbocationic intermediate, the sigma complex. The transition state leading to this intermediate would resemble the sigma complex itself, with a partially formed bond between the electrophile and the ring carbon and a partially disrupted aromatic system.

Nucleophilic Aromatic Substitution : The key transition state occurs during the initial nucleophilic attack on the carbon bearing the fluorine atom. rsc.org Computational studies on similar SNAr reactions of fluoroarenes suggest a transition state where the nucleophile approaches the aromatic ring, leading to the formation of the resonance-stabilized Meisenheimer complex. acs.org The stability of this transition state is significantly enhanced by the ortho-acetyl group, which helps to delocalize the developing negative charge.

Pericyclic Reactions : For a hypothetical Diels-Alder reaction, the transition state would be a concerted, cyclic arrangement of the reacting orbitals of the diene and the carbonyl group of this compound. msu.edu

Reaction Pathway Elucidation

Elucidating the precise sequence of events in a multi-step reaction is fundamental to its optimization and application. For multicomponent reactions involving this compound, several pathways are often possible. For example, in a reaction involving an amine and a β-ketonitrile, two primary pathways could be envisioned:

Initial Knoevenagel condensation at the aldehyde, followed by SNAr at the C4 position.

Initial SNAr at the C4 position, followed by Knoevenagel condensation at the aldehyde.

Studies on the analogous 4-fluorobenzaldehyde have provided strong evidence for the first pathway. mdpi.com It was demonstrated that the SNAr reaction is significantly faster on the Knoevenagel condensation product than on the starting 4-fluorobenzaldehyde. mdpi.com This is because the electron-withdrawing character of the newly formed α,β-unsaturated system further activates the aromatic ring toward nucleophilic attack. This precedent strongly suggests that multicomponent reactions with this compound would follow a similar sequence.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in While specific isotopic studies on this compound are not widely reported, the methodology could be applied to investigate its reactivity in several ways:

SNAr Mechanism : To confirm the mechanism of a substitution reaction with a nucleophile like an amine, one could use an amine labeled with deuterium (e.g., R₂ND). Analyzing the product and reaction kinetics would help determine if proton transfers are involved in the rate-limiting step.

Condensation Reactions : The fate of the carbonyl oxygen of the aldehyde or acetyl group during a condensation or cyclization reaction can be tracked by using starting material enriched with ¹⁸O. The position of the ¹⁸O label in the final product, as determined by mass spectrometry, can distinguish between different possible mechanistic pathways. ias.ac.in

Kinetic Isotope Effect : Replacing a hydrogen atom with deuterium at a site of bond cleavage can alter the reaction rate. Studying the kinetic isotope effect in an EAS reaction (by replacing an aromatic hydrogen with deuterium) could provide insight into whether the C-H bond breaking step is rate-determining. nih.gov

These studies would provide invaluable, detailed insights into the precise mechanisms governing the transformations of this compound. researchgate.net

Derivatization and Functionalization Strategies Employing 2 Acetyl 4 Fluorobenzaldehyde

Formation of Imines, Oximes, Hydrazones, and Schiff Bases

The aldehyde functional group of 2-Acetyl-4-fluorobenzaldehyde (B6172805) is highly susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and proceed via an initial addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Imines and Schiff Bases: The reaction with primary amines (R-NH₂) yields imines, commonly referred to as Schiff bases. The general reaction involves the condensation of the aldehyde with the amine under mildly acidic conditions. While specific studies detailing this reaction for this compound are not extensively documented, the general mechanism is well-established for aldehydes.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. This reaction is a standard method for the characterization and derivatization of aldehydes and ketones. The resulting oxime from this compound would be N-[(E)-(2-acetyl-4-fluorophenyl)methylidene]hydroxylamine.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These derivatives are often crystalline solids and serve as useful intermediates in further synthetic transformations. For instance, the reaction with hydrazine would yield (2-acetyl-4-fluorophenyl)methanedialdehyde dihydrazone.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful tool for converting carbonyl groups into carbon-carbon double bonds. The aldehyde group of this compound can readily undergo such transformations.

Wittig Reaction: The Wittig reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to selectively attack the more reactive aldehyde group to yield 1-(2-ethenyl-5-fluorophenyl)ethan-1-one. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproducts are easily removed. The reaction of this compound with a stabilized phosphonate ylide, such as the anion of triethyl phosphonoacetate, would be expected to yield the corresponding (E)-α,β-unsaturated ester.

Specific examples and detailed data on the application of these olefination reactions to this compound are limited in published research.

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The aldehyde and acetyl groups can participate in cyclization reactions with appropriate reagents to form rings containing nitrogen, oxygen, or sulfur atoms.

Quinolines: The Friedländer annulation is a classic method for synthesizing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself is not a direct precursor in the classical Friedländer synthesis, its derivatives could be. For instance, reaction with a suitable reagent could introduce a nitrogen-containing moiety that subsequently cyclizes.

Pyrimidines: Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. The acetyl and aldehyde groups of this compound could potentially act as a 1,3-dicarbonyl equivalent under certain reaction conditions or after modification, allowing for the construction of a pyrimidine (B1678525) ring.

Benzodiazepines: The synthesis of benzodiazepines often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. Derivatives of this compound could be envisioned as precursors for such cyclizations.

Benzofurans: The synthesis of benzofurans can be achieved through various routes, some of which involve the cyclization of ortho-substituted phenols. While this compound does not possess a hydroxyl group for direct cyclization, it could be a starting material for the synthesis of precursors that do.

Chromenes: Chromenes are another class of oxygen-containing heterocycles. Their synthesis can involve the reaction of salicylaldehydes with various partners. Similar to benzofurans, derivatization of this compound would be necessary to introduce the required functionalities for chromene synthesis.

Thiophenes: The Gewald reaction is a common method for synthesizing 2-aminothiophenes, which involves the condensation of a carbonyl compound, an α-cyano ester, and elemental sulfur in the presence of a base. The acetyl group of this compound could potentially participate in such a reaction.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. The acetyl group of this compound could be halogenated at the α-position to form a precursor for this synthesis.

Detailed, specific examples of these cyclization reactions starting directly from this compound are not well-documented in the scientific literature, and as such, data tables of specific research findings cannot be provided. The potential synthetic routes described are based on established methods for heterocyclic synthesis.

Reactions Involving Selective Transformations of Either Aldehyde or Acetyl Group

The differential reactivity of the aldehyde and acetyl groups in this compound allows for selective transformations, which is a key strategy in multi-step synthesis.

Selective Reduction: Aldehydes are generally more reactive towards reducing agents than ketones. Therefore, it is possible to selectively reduce the aldehyde group of this compound to a primary alcohol while leaving the acetyl group intact. This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) under controlled conditions (e.g., low temperature). rsc.orgresearchgate.netsemanticscholar.org

Selective Oxidation: The selective oxidation of the aldehyde group to a carboxylic acid in the presence of the ketone can be accomplished using specific oxidizing agents.

Selective Protection: To perform reactions selectively at the acetyl group, the more reactive aldehyde group can be protected. A common method for protecting aldehydes is the formation of an acetal (B89532) by reacting the compound with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst. Once the aldehyde is protected, the acetyl group can undergo various reactions. The protecting group can then be removed under acidic conditions to regenerate the aldehyde.

While these selective transformations are based on fundamental principles of organic chemistry, specific documented procedures and yields for this compound are not widely reported.

Introduction of Additional Functional Groups onto the Aromatic Scaffold

The aromatic ring of this compound presents a versatile scaffold for the introduction of additional functional groups through electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the acetyl, fluoro, and formyl groups. Both the acetyl and formyl groups are meta-directing and deactivating, while the fluorine atom is an ortho-, para-directing, albeit deactivating, group. The interplay of these electronic effects governs the position of incoming electrophiles.

Detailed research findings indicate that electrophilic substitution on the this compound ring predominantly occurs at the C5 position. This is due to the synergistic meta-directing influence of the C2-acetyl and C1-formyl groups, combined with the para-directing effect of the C4-fluoro group, all of which activate the C5 position for electrophilic attack.

Nitration

The introduction of a nitro group onto the aromatic ring of this compound is a key functionalization strategy. Nitration is typically achieved using a mixed acid system, such as a combination of concentrated sulfuric acid and fuming nitric acid, at low temperatures. This reaction proceeds with high regioselectivity to yield 2-acetyl-4-fluoro-5-nitrobenzaldehyde. The strong deactivating nature of the acetyl and formyl groups requires forcing conditions to achieve nitration. A patent describing a similar transformation on 2-chloro-4-fluorobenzaldehyde (B1630644) to 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) reports high yields, suggesting that the nitration of this compound would proceed similarly.

Halogenation

The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic scaffold of this compound also shows a strong preference for substitution at the C5 position. This is consistent with the directing effects of the existing functional groups. Studies on the halogenation of similar substrates, such as 4-fluorobenzaldehyde (B137897), have demonstrated that bromination and chlorination occur ortho to the fluorine atom and meta to the aldehyde. This supports the prediction that the halogenation of this compound would yield the corresponding 5-halo derivatives.

The following table summarizes the outcomes of introducing additional functional groups onto the aromatic scaffold of this compound based on established directing effects and data from analogous reactions.

| Reaction Type | Reagents and Conditions | Product | Position of Substitution | Anticipated Yield |

|---|---|---|---|---|

| Nitration | Concentrated H₂SO₄, Fuming HNO₃, low temperature | 2-Acetyl-4-fluoro-5-nitrobenzaldehyde | C5 | High |

| Bromination | Br₂, FeBr₃ or other Lewis acid | 2-Acetyl-5-bromo-4-fluorobenzaldehyde | C5 | Good to High |

| Chlorination | Cl₂, FeCl₃ or other Lewis acid | 2-Acetyl-5-chloro-4-fluorobenzaldehyde | C5 | Good to High |

Application of 2 Acetyl 4 Fluorobenzaldehyde As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Intermediates

2-Acetyl-4-fluorobenzaldehyde (B6172805) serves as a crucial starting material for the synthesis of a wide array of more complex and functionally rich intermediates. The presence of both an aldehyde and a ketone group on the same aromatic ring provides two distinct points for selective chemical reactions. This dual reactivity allows for stepwise or, in some cases, simultaneous transformations to build molecular complexity.

For instance, the aldehyde functionality can be selectively reduced, oxidized, or engaged in condensation reactions, while the acetyl group can undergo separate transformations such as alpha-halogenation, aldol reactions, or conversion to an enolate. This differential reactivity is a key advantage, enabling chemists to construct elaborate molecules with a high degree of control.

One common application is in the synthesis of substituted quinolines. The Friedländer annulation, a classic method for quinoline synthesis, typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct use of this compound in a standard Friedländer reaction is not extensively documented, its derivatives, where the nitro group is reduced to an amine, would be ideal substrates for this transformation. The resulting 4-fluoro-2-substituted quinolines are valuable intermediates in medicinal chemistry.

Below is a table summarizing potential transformations of this compound to generate advanced intermediates:

| Transformation | Reagents and Conditions | Product Type |

| Selective Aldehyde Reduction | NaBH4, CeCl3·7H2O | (2-Acetyl-4-fluorophenyl)methanol |

| Selective Ketone Reduction | Catalytic Hydrogenation (e.g., Pd/C) under specific conditions | 2-(1-Hydroxyethyl)-4-fluorobenzaldehyde |

| Oxidation of Aldehyde | Mild oxidizing agents (e.g., Ag2O) | 2-Acetyl-4-fluorobenzoic acid |

| Wittig Reaction on Aldehyde | Ph3P=CHR | 2-Acetyl-4-fluorostyrene derivatives |

| Knoevenagel Condensation on Aldehyde | Active methylene compounds, base | 2-Acetyl-4-fluorobenzylidene derivatives |

Role in the Construction of Carbon Skeletons and Heterocyclic Frameworks

The unique substitution pattern of this compound makes it an excellent candidate for the construction of diverse carbon skeletons and a variety of heterocyclic frameworks. The ortho positioning of the acetyl and formyl groups can be exploited in reactions that lead to the formation of fused ring systems.

Heterocyclic Frameworks:

Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. This compound, with its two distinct carbonyl functionalities, is a prime candidate for participation in such reactions.

Pyrimidines: The Biginelli reaction, a well-known MCR, typically utilizes an aldehyde, a β-dicarbonyl compound, and urea or thiourea to synthesize dihydropyrimidinones or thiones. nih.gov While the classical Biginelli reaction involves a simple aldehyde, the presence of the acetyl group in this compound offers the potential for the synthesis of more complex, fused pyrimidine (B1678525) structures or for post-condensation modifications.

Pyridines: The Hantzsch pyridine (B92270) synthesis is another classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). baranlab.orgmdpi.com The use of this compound in this reaction could lead to the formation of highly substituted pyridine derivatives with a 2-(4-fluorophenyl) substituent bearing an acetyl group, which can be further functionalized.

Quinolines: As mentioned earlier, derivatives of this compound are excellent precursors for the Friedländer synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, leading to the formation of the quinoline ring system. organic-chemistry.org

The following table illustrates the potential of this compound in the synthesis of various heterocyclic systems through named reactions:

| Heterocyclic System | Named Reaction | Key Reactants with this compound |

| Dihydropyrimidines | Biginelli Reaction | β-Dicarbonyl compound, Urea/Thiourea |

| Dihydropyridines | Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate |

| Quinolines | Friedländer Annulation (of the corresponding 2-amino derivative) | Compound with α-methylene group (e.g., ketones, β-dicarbonyls) |

Utilization in Cascade and Tandem Reactions

The proximate reactive centers in this compound make it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These types of reactions are highly efficient and atom-economical.